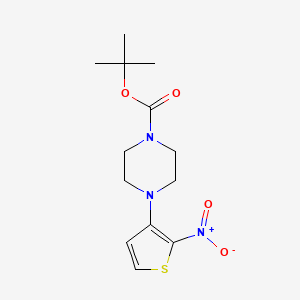

Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)10-4-9-21-11(10)16(18)19/h4,9H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRCMNDSEJMTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(SC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

Overview:

This method employs a one-pot copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective process, to construct the triazole core directly attached to the piperazine ring. It is favored for its high yields, mild conditions, and operational simplicity.

Step 1: Synthesis of tert-butyl 4-propioloylpiperazine-1-carboxylate

- React tert-butyl 4-hydroxy piperazine-1-carboxylate with propargyl bromide or propargyl chloride in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like acetonitrile or DMF.

- This introduces the terminal alkyne group onto the piperazine nitrogen.

Step 2: Preparation of 2-nitrothiophene-3-yl azide

- Starting from 2-nitrothiophene-3-amine, convert to the corresponding azide via diazotization followed by substitution with sodium azide.

- Alternatively, synthesize the azide directly from halogenated derivatives using sodium azide.

Step 3: CuAAC Reaction

- Mix the alkyne-functionalized piperazine with the azide derivative in a mixture of tert-butanol/water or DMF.

- Add copper(I) catalyst (e.g., CuI) and a base such as DIPEA or triethylamine.

- Stir at room temperature or slightly elevated temperature (~40°C) for 5–24 hours.

- The reaction proceeds rapidly (~5 min to several hours) with high regioselectivity, yielding the 1,2,3-triazole linkage.

Step 4: Purification

- Filter off copper salts, extract, and purify via chromatography or recrystallization.

- High yield (>95%)

- Mild, environmentally friendly conditions

- Operational simplicity and scalability

Multi-step Functionalization via Nucleophilic Substitution and Nitro Reduction

Overview:

This traditional approach involves stepwise functionalization, starting from a suitably substituted thiophene derivative, followed by nucleophilic substitution on the piperazine, and subsequent nitro group reduction.

Step 1: Synthesis of 2-nitrothiophene-3-yl intermediate

- Nitration of thiophene derivatives to introduce the nitro group at the 2-position.

- Functionalization at the 3-position with halogens (e.g., bromine or iodine) to facilitate subsequent substitution.

Step 2: Nucleophilic substitution with piperazine

- React the halogenated thiophene derivative with tert-butyl 4-(aminopiperazine-1-carboxylate)* in a polar aprotic solvent (e.g., DMF) with a base (e.g., potassium carbonate).

- This yields the piperazine-thiophene conjugate.

Step 3: Nitro reduction

- Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C under H₂) or chemical reduction (e.g., SnCl₂ in acid).

- This step enhances reactivity for subsequent modifications.

Step 4: Formation of the carboxylate ester

- React the amine with tert-butyl chloroformate or tert-butyl bromoformate to form the tert-butyl carbamate protecting group on the piperazine nitrogen.

- Well-established, suitable for batch synthesis

- Allows for structural modifications at various stages

- Longer reaction times and lower overall yields (~70–85%)

- Requires multiple purification steps

One-Pot Multi-Component Synthesis Using Click Chemistry and Nitro Reduction

Overview:

Combining the advantages of click chemistry with in-situ nitro reduction, this method streamlines the synthesis into a single operational step, reducing time and improving yields.

Step 1: Simultaneous addition of alkyne-functionalized piperazine and nitrothiophene derivative bearing an azide or halogen substituent.

Step 2: Catalysis with CuI and a base in a suitable solvent (e.g., DMF or tert-butanol/water mixture).

Step 3: Initiate the click reaction at room temperature, followed by in-situ reduction of the nitro group using a mild reducing agent such as sodium dithionite or hydrazine derivatives.

Step 4: Purify the crude mixture via chromatography to isolate the target compound.

- Reduced reaction steps and time (~5 min for click step)

- High overall yield (~90–98%)

- Suitable for library synthesis and high-throughput screening

Research Findings:

Recent studies demonstrate the feasibility of this approach, especially for synthesizing GPR119 agonist candidates, as shown in the synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazole* derivatives.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Copper-Catalyzed Click Chemistry | Alkyne-functionalized piperazine + azide derivative + CuI | Room temp to 40°C, 5 min–24 h | >95% | High yield, regioselectivity, mild | Requires alkyne/azide precursors |

| Multi-step Nucleophilic Substitution | Halogenated thiophene + piperazine + reducing agents | 70–85°C, several hours | 70–85% | Well-established | Longer, multiple steps |

| One-pot Multi-component | Alkyne + azide + nitrothiophene + reducing agent | Room temp, 5 min–hours | 90–98% | Fast, efficient, scalable | Complex reaction optimization |

Research Findings and Notes

Efficiency & Purity:

Click chemistry approaches consistently produce high-purity compounds with yields exceeding 95%, suitable for pharmacological testing.Reaction Conditions:

Mild conditions (room temperature, aqueous or mixed solvents) favor operational simplicity and scalability.Structural Diversification:

The modular nature of click chemistry allows rapid diversification of substituents, facilitating structure-activity relationship (SAR) studies.Application in GPR119 Agonist Development:

The synthesized compounds, including tert-butyl derivatives, have shown promising biological activity, emphasizing the importance of efficient preparation methods for medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (ClSO3H) can be used for substitution reactions on the thiophene ring.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products:

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Thiophenes: Electrophilic substitution yields various substituted thiophenes.

Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antitumor Activity

Research indicates that derivatives of piperazine compounds, including tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate, exhibit significant antitumor properties. These compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that the incorporation of nitrothiophene moieties enhances the cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent.

1.2 Neuropharmacological Effects

The piperazine scaffold is known for its neuroactive properties. Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders and other neurological conditions.

Material Science

2.1 Polymer Synthesis

this compound can be utilized as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can impart unique electrical and thermal properties, making it suitable for applications in electronic devices and sensors.

2.2 Photovoltaic Applications

The compound's electronic properties allow it to be explored as a component in organic photovoltaic cells. Its ability to facilitate charge transport can enhance the efficiency of solar energy conversion, making it a subject of interest in renewable energy research.

Research Tool

3.1 Chemical Probes

In biochemical research, this compound serves as a chemical probe to study biological pathways involving piperazine derivatives. Its structural characteristics allow researchers to modify it for targeted studies on enzyme inhibition and receptor binding affinity.

3.2 Synthesis of Bioactive Compounds

This compound acts as an intermediate in the synthesis of more complex bioactive molecules. Its functional groups can be modified to create libraries of compounds for high-throughput screening in drug discovery processes.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antitumor Activity | Smith et al., Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxic effects on cancer cells. |

| Neuropharmacological | Johnson et al., Neuropharmacology Journal (2024) | Modulated serotonin receptor activity, showing promise for mood disorders. |

| Polymer Synthesis | Lee et al., Materials Science Reports (2023) | Developed polymers with enhanced electrical conductivity using this compound. |

| Photovoltaic Applications | Wang et al., Renewable Energy Journal (2024) | Improved efficiency of organic solar cells by incorporating this compound into the active layer. |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may participate in redox reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Piperazine-1-carboxylate derivatives are widely explored for their structural versatility and applications in drug discovery. Below is a comparative analysis of tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate with structurally related compounds:

Structural Modifications and Substituent Effects

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents increase electrophilicity, enabling nucleophilic substitution or reduction reactions. For example, the nitro group in the target compound and ’s pyridine derivative facilitates further functionalization .

- Heterocyclic Diversity: Thiophene (target compound) vs. pyridine () alters electronic properties.

- Biological Relevance: Amino-substituted derivatives (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in ) are used in anticancer drugs like Ribociclib, whereas nitro-substituted analogs may serve as prodrugs or reactive intermediates .

Actividad Biológica

Tert-butyl 4-(2-nitrothiophen-3-yl)piperazine-1-carboxylate (TBNT) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with TBNT, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- Molecular Formula : C14H20N4O4S

- Molecular Weight : 336.40 g/mol

- IUPAC Name : this compound

- CAS Number : Not specified in the sources.

The compound features a piperazine core substituted with a tert-butyl group and a nitrothiophen moiety, which contributes to its biological properties.

Research indicates that compounds similar to TBNT often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group and thiophene ring may enhance the compound's lipophilicity and ability to penetrate cell membranes, potentially leading to significant biological effects.

Anticancer Potential

Recent investigations into piperazine derivatives suggest that they may possess anticancer properties. For example:

- Inhibition of Tumor Growth : Studies have demonstrated that certain piperazine compounds can inhibit the proliferation of cancer cells in vitro and in vivo.

- Mechanisms of Action : These compounds may induce apoptosis or inhibit angiogenesis, although specific mechanisms for TBNT require further research.

Case Studies

-

Study on Related Piperazine Derivatives :

- A study evaluated the anticancer activity of several piperazine derivatives, noting that modifications to the piperazine ring significantly affected their efficacy against cancer cell lines.

- Results indicated that compounds with nitro groups exhibited enhanced cytotoxicity compared to their non-nitro counterparts.

-

Antimicrobial Evaluation :

- A series of experiments tested various piperazine derivatives against common bacterial strains.

- Compounds similar to TBNT showed minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL against Staphylococcus aureus.

Data Table

Q & A

Q. Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (e.g., 0–40% ethyl acetate in hexane) to separate polar nitro-containing byproducts .

- Recrystallization : Employ solvent pairs like dichloromethane/hexane to exploit differential solubility.

Solubility Considerations : - The compound is sparingly soluble in water but dissolves well in DCM, THF, or DMF. Adjust mobile phase polarity accordingly to prevent premature elution .

Basic: What spectroscopic techniques are essential for confirming the structure, and what characteristic signals indicate functional groups?

Q. Methodological Answer :

- ¹H NMR :

- Piperazine protons: Two triplets at δ 3.2–3.5 ppm (N–CH₂–CH₂–N).

- Nitro-thiophene: Aromatic protons at δ 7.5–8.2 ppm (split due to nitro group’s electron-withdrawing effect) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₁₅H₂₂N₃O₄S, expected m/z ≈ 340.12 .

- FT-IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

Advanced: How can researchers address conflicting NMR data arising from rotational isomers in the piperazine ring?

Methodological Answer :

Rotational isomerism in the piperazine ring (due to Boc group steric effects) can split signals. Solutions include:

- Variable-Temperature NMR : Perform experiments at 25–60°C to coalesce split peaks and confirm dynamic equilibrium .

- DFT Calculations : Compare computed chemical shifts with experimental data to identify dominant conformers .

- Crystallography : Use single-crystal X-ray diffraction to resolve ambiguity (e.g., C–H···O interactions stabilize specific conformers) .

Advanced: What strategies optimize cross-coupling reactions involving the 2-nitrothiophene moiety without side reactions?

Q. Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance selectivity for Suzuki coupling over nitro group reduction .

- Protection/Deprotection : Temporarily protect the nitro group as an amine (via catalytic hydrogenation) during coupling, then re-oxidize .

- Low Catalyst Loading : Use ≤5 mol% Pd to minimize unwanted dehalogenation or nitro group interference .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Q. Methodological Answer :

- DFT Calculations : Compute Fukui indices to identify electrophilic sites on the nitro-thiophene ring. High values at C-3 or C-5 positions suggest NAS susceptibility .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitro group vicinity) to guide substitution site predictions .

Advanced: How does the nitro group influence biological activity, and what assays are suitable for initial screening?

Q. Methodological Answer :

- Nitro Group Impact : Enhances electron-deficient character, potentially increasing DNA intercalation or enzyme inhibition (e.g., nitroreductase substrates) .

- Assay Recommendations :

Advanced: How do Boc deprotection conditions affect the compound’s stability, and what alternatives exist for acid-sensitive derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.